molecular formula C16H11N5O3 B6097560 (6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid

(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid

カタログ番号 B6097560
分子量: 321.29 g/mol
InChIキー: DKLVIMGYKOCVDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid, also known as PPTA, is a chemical compound with potential applications in scientific research. PPTA is a heterocyclic compound that contains a pyrazolo-triazine ring system and an acetic acid moiety. This compound has attracted attention due to its unique chemical structure and potential biological activities.

作用機序

The mechanism of action of (6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of COX-2 activity and the modulation of various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
In addition to its potential anti-inflammatory, antioxidant, and anticancer properties, this compound has been shown to have other biochemical and physiological effects. This compound has been reported to have antifungal activity against Candida albicans, a common fungal pathogen. This compound has also been shown to have neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury.

実験室実験の利点と制限

One advantage of (6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid is its unique chemical structure, which may provide opportunities for the development of novel drugs with improved efficacy and safety profiles. However, one limitation of this compound is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.

将来の方向性

There are several potential future directions for research on (6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid. One area of interest is the development of this compound-based drugs for the treatment of inflammatory and oxidative stress-related diseases, such as arthritis, Alzheimer's disease, and Parkinson's disease. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the anticancer activity of this compound, which may provide insights into the development of new cancer therapies. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects in vivo.

合成法

(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid can be synthesized by a multi-step process that involves the reaction of 2-aminopyrazole with 4-chloro-3-nitrobenzoic acid to form 3-(2-pyrazolyl)benzoic acid. This intermediate is then reacted with triethylorthoformate and acetic anhydride to form 3-(2-pyrazolyl)benzoic acid ethyl ester. The final step involves the cyclization of the ethyl ester with hydrazine hydrate to form this compound.

科学的研究の応用

(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases. Additionally, this compound has demonstrated anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

特性

IUPAC Name

2-(10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O3/c22-13(23)9-20-7-6-12-14(16(20)24)18-19-15-11(8-17-21(12)15)10-4-2-1-3-5-10/h1-8H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLVIMGYKOCVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)C=CN(C4=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。